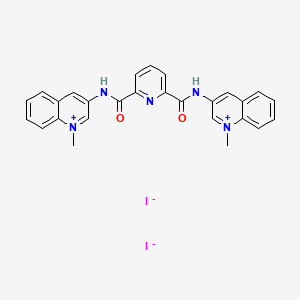
360A iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’iodure de 360 A est un stabilisateur sélectif des structures en G-quadruplex et un inhibiteur de l’activité de la télomérase. Il possède une valeur de CI50 de 300 nanomolaires dans le test TRAP-G4
Méthodes De Préparation
La synthèse de l’iodure de 360 A implique la stabilisation des structures en G-quadruplex. Les voies de synthèse exactes et les conditions réactionnelles sont exclusives et ne sont pas largement publiées. On sait que le composé est préparé dans des conditions de laboratoire contrôlées afin de garantir une pureté et une efficacité élevées
Analyse Des Réactions Chimiques
L’iodure de 360 A subit plusieurs types de réactions chimiques, notamment :
Oxydation : Il peut être oxydé dans des conditions spécifiques, bien que les voies réactionnelles détaillées ne soient pas largement documentées.
Réduction : Le composé peut être réduit, mais les réactifs et conditions spécifiques ne sont pas bien connus.
Substitution : Il peut subir des réactions de substitution, en particulier impliquant l’ion iodure.
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers solvants pour faciliter les réactions. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
4. Applications de la recherche scientifique
L’iodure de 360 A possède plusieurs applications de la recherche scientifique, notamment :
Chimie : Il est utilisé pour étudier la stabilisation des structures en G-quadruplex et leur rôle dans l’inhibition de la télomérase.
Applications De Recherche Scientifique
360 A iodide has several scientific research applications, including:
Chemistry: It is used to study the stabilization of G-quadruplex structures and their role in telomerase inhibition.
Mécanisme D'action
L’iodure de 360 A exerce ses effets en stabilisant les structures en G-quadruplex, qui sont des structures d’ADN à quatre brins. Cette stabilisation inhibe l’activité de la télomérase, une enzyme responsable du maintien de la longueur des télomères dans les cellules. En inhibant la télomérase, l’iodure de 360 A peut induire un raccourcissement des télomères et potentiellement entraîner la mort cellulaire dans les cellules cancéreuses . Les cibles moléculaires comprennent les structures en G-quadruplex et l’enzyme télomérase, et les voies impliquées sont liées au maintien des télomères et à la régulation du cycle cellulaire .
Comparaison Avec Des Composés Similaires
L’iodure de 360 A est unique en sa stabilisation sélective des structures en G-quadruplex et son inhibition de l’activité de la télomérase. Les composés similaires comprennent :
BIBR 1532 : Un autre inhibiteur de la télomérase avec un mécanisme d’action différent.
Costunolide : Connu pour ses propriétés anti-inflammatoires et antioxydantes.
Cyclogalegenin : Capable d’allonger les télomères et d’augmenter la durée de vie dans certains modèles.
Ces composés diffèrent par leurs cibles spécifiques et leurs mécanismes d’action, soulignant l’unicité de l’iodure de 360 A dans sa stabilisation sélective des structures en G-quadruplex et son inhibition puissante de l’activité de la télomérase .
Propriétés
IUPAC Name |
2-N,6-N-bis(1-methylquinolin-1-ium-3-yl)pyridine-2,6-dicarboxamide;diiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N5O2.2HI/c1-31-16-20(14-18-8-3-5-12-24(18)31)28-26(33)22-10-7-11-23(30-22)27(34)29-21-15-19-9-4-6-13-25(19)32(2)17-21;;/h3-17H,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDYPTJPHHNFEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC(=CC2=CC=CC=C21)NC(=O)C3=NC(=CC=C3)C(=O)NC4=CC5=CC=CC=C5[N+](=C4)C.[I-].[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23I2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
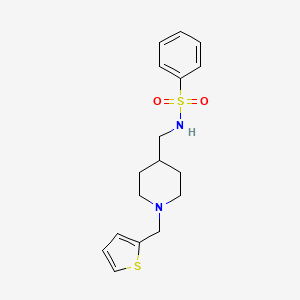
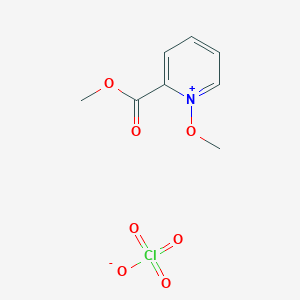
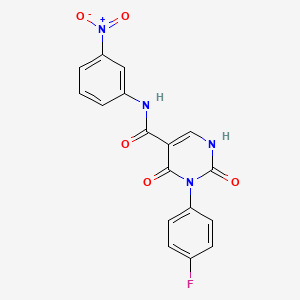
![4-[(oxolan-2-yl)methoxy]benzaldehyde](/img/structure/B2487901.png)
![[2-amino-6-(dimethylamino)-9H-purin-9-yl]acetic acid](/img/structure/B2487902.png)
![N-(2-fluorophenyl)-2-{3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetamide](/img/structure/B2487903.png)
![2-{8,9-dimethoxy-5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-phenylacetamide](/img/structure/B2487906.png)
![2-{[1-(Cyclopropylmethyl)piperidin-4-yl]oxy}-5-fluoropyrimidine](/img/structure/B2487908.png)
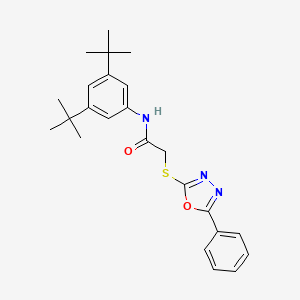
![3-(2-aminoethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2487912.png)
![N-[(2-chloropyrimidin-4-yl)methyl]-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2487913.png)
![4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione](/img/new.no-structure.jpg)

![4-(morpholine-4-sulfonyl)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2487918.png)
